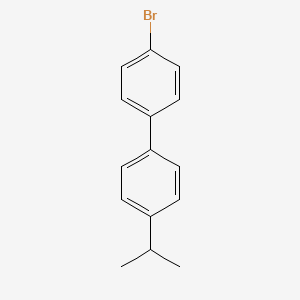
4-Bromo-4'-isopropyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-4’-isopropyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a bromine atom and an isopropyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-isopropyl-1,1’-biphenyl typically involves the following steps:
Friedel-Crafts Alkylation: This step introduces the isopropyl group onto the biphenyl structure. The reaction involves the use of an alkyl halide (such as isopropyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of biphenyl.
Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution. Bromine (Br2) is used as the brominating agent, and the reaction is typically carried out in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Industrial Production Methods: Industrial production of 4-Bromo-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic rings.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also occur, converting the bromine atom to a hydrogen atom.
Cross-Coupling Reactions: The bromine atom on the biphenyl structure makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Sulfonation: Sulfuric acid (H2SO4) is the primary reagent.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (Pd) and boronic acids are commonly used.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Additional halogenated biphenyl compounds.
Cross-Coupling: New biphenyl derivatives with various substituents.
科学研究应用
4-Bromo-4’-isopropyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
作用机制
The mechanism of action of 4-Bromo-4’-isopropyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and isopropyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
4-Bromo-1,1’-biphenyl: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
4-Bromo-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-Bromo-4’-isopropyl-1,1’-biphenyl is unique due to the combination of the bromine atom and the isopropyl group, which imparts distinct chemical and physical properties
属性
IUPAC Name |
1-bromo-4-(4-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKTUBXBXQRUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
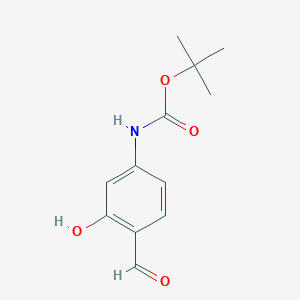
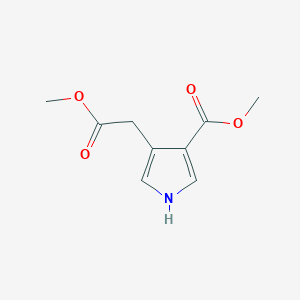
![5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7967689.png)
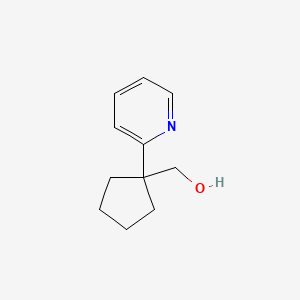
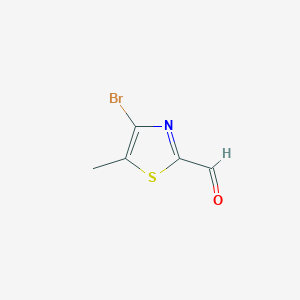
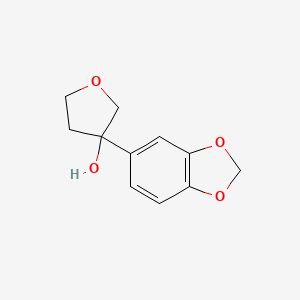
![3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol](/img/structure/B7967704.png)
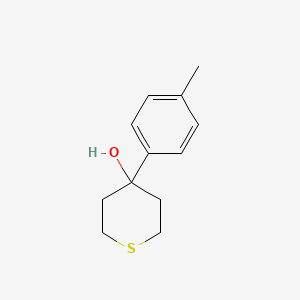
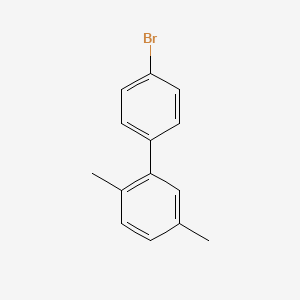
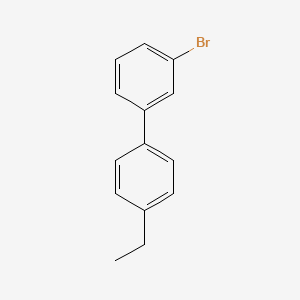
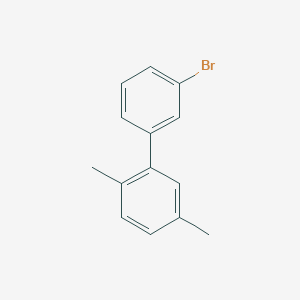
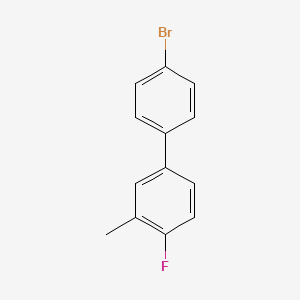
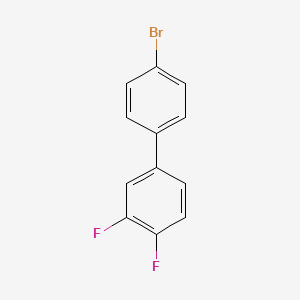
![5-(4-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967759.png)
